

# Navtemadlin: A Technical Overview of Initial Safety and Efficacy Studies

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# **Executive Summary**

**Navtemadlin** (formerly AMG 232, now KRT-232) is an orally bioavailable, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its mechanism of action centers on disrupting the MDM2-p53 interaction, thereby liberating the p53 tumor suppressor protein from its primary negative regulator.[2][3] In malignancies with wild-type TP53, this leads to the restoration of p53 function, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2] This document provides a comprehensive technical guide on the foundational preclinical and clinical studies that have characterized the initial safety and efficacy profile of **navtemadlin**, with a particular focus on its development in myelofibrosis (MF).

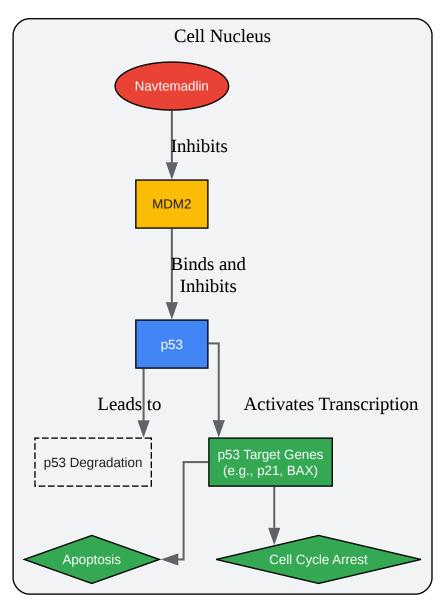
# **Pharmacology and Mechanism of Action**

**Navtemadlin** is a potent antagonist of the MDM2-p53 interaction, binding to MDM2 with high affinity (dissociation constant [Kd] of 0.045 nM) and inhibiting the interaction with a half-maximal inhibitory concentration (IC50) of 0.6 nM in biochemical assays.[1] In TP53 wild-type cancer cell lines, **navtemadlin** demonstrates potent cellular activity, inhibiting cell growth with IC50 values of 9.1 nM in the MDM2-amplified SJSA-1 osteosarcoma cell line and 10 nM in the HCT116 colorectal cancer cell line.[1]



The restoration of p53 activity by **navtemadlin** leads to the transcriptional activation of p53 target genes, including those involved in apoptosis.[2] Preclinical studies have shown that **navtemadlin** induces the expression of pro-apoptotic BCL-2 family proteins such as Bak, Bax, and Bim, leading to cytochrome c release and caspase-3 activation.[3] This targeted induction of apoptosis in malignant cells forms the basis of its therapeutic rationale.

#### Navtemadlin Mechanism of Action



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Figure 1: **Navtemadlin**'s mechanism of action in restoring p53 function.



# **Preclinical Efficacy**

In vivo studies using murine xenograft models of human cancers with wild-type TP53 demonstrated **navtemadlin**'s potent antitumor activity. In an MDM2-amplified SJSA-1 osteosarcoma model, oral administration of **navtemadlin** resulted in robust, dose-dependent tumor growth inhibition, with complete tumor regression observed in the majority of mice at higher doses.[4][5] These effects were correlated with the induction of the p53 target gene, p21, in tumor tissues.[4]

In preclinical models of myeloid malignancies, **navtemadlin** demonstrated dose-dependent activity in reducing leukemic cell burden and significantly prolonged survival in a murine patient-derived xenograft model of myeloproliferative neoplasm-blast phase.[6] Furthermore, in MOLM-13 TP53 wild-type xenografts, **navtemadlin** monotherapy at 100 mg/kg led to prolonged survival, with all mice alive at the study's termination on day 113.[3]

# **Clinical Development and Efficacy in Myelofibrosis**

The clinical development of **navtemadlin** has been most prominent in patients with myelofibrosis, particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors. [1]

## Phase 3 BOREAS Study (NCT03662126)

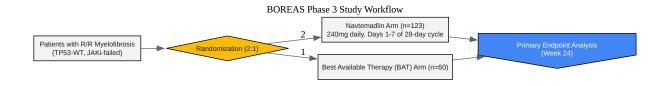
The BOREAS trial was a global, randomized, phase 3 study evaluating **navtemadlin** monotherapy against the best available therapy (BAT) in patients with TP53-wild-type myelofibrosis who were relapsed or refractory to JAK inhibitor therapy.[7]

Experimental Protocol: BOREAS Study

- Study Design: Randomized, open-label, multicenter, global Phase 3 trial.
- Patient Population: Adults with primary or secondary myelofibrosis with wild-type TP53, relapsed or refractory to JAK inhibitor treatment, with intermediate- or high-risk disease per the Dynamic International Prognostic Scoring System (DIPSS), and peripheral blasts <10%.</li>
   [7]
- Randomization: 2:1 ratio to receive either navtemadlin or BAT.[7]



- Treatment Arms:
  - Navtemadlin: 240 mg administered orally once daily on days 1-7 of a 28-day cycle.[7][8]
  - Best Available Therapy (BAT): Included hydroxyurea, chemotherapy, immunomodulatory drugs, or supportive care (JAK inhibitors were excluded).[7]
- Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and total symptom score reduction of at least 50% (TSS50) at week 24.[9]



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Figure 2: Simplified workflow of the BOREAS Phase 3 clinical trial.

#### Efficacy Results:

The BOREAS study demonstrated that **navtemadlin** monotherapy led to statistically significant and clinically meaningful improvements in key disease endpoints compared to BAT.[1] At 24 weeks, **navtemadlin** nearly tripled the rate of SVR35 and doubled the rate of TSS50 improvement.[1][8]



Efficacy Endpoint (at Week 24)	Navtemadlin (n=123)	Best Available Therapy (BAT) (n=60)	p-value
Spleen Volume Reduction ≥35% (SVR35)	15%[8][9]	5%[8][9]	0.08[7]
Total Symptom Score Reduction ≥50% (TSS50)	24%[8][9]	12%[8][9]	0.05[7]
Mean Absolute Change in TSS from Baseline	-4.6[9][10]	+0.9[9][10]	0.0078[9][10]

#### Disease-Modifying Activity:

**Navtemadlin** has also shown evidence of disease-modifying activity.[1] Treatment was associated with significant reductions in bone marrow fibrosis, circulating CD34+ malignant progenitor cells, and the variant allele frequency (VAF) of driver gene mutations.[1][2]

Biomarker Response	Navtemadlin	Best Available Therapy (BAT)
Bone Marrow Fibrosis Reduction	48% of patients[8]	24% of patients[8]
Median Change in CD34+ Cells from Baseline (Week 24)	-70% (n=48)[10]	-38% (n=19)[10]
Reduction in Driver Gene VAF ≥50% (Week 24)	21% of patients (n=82)[10]	12% of patients (n=33)[10]

# Phase 1b/2 Combination Study (KRT-232-109 / NCT04485260)



This study evaluated **navtemadlin** as an add-on therapy to ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone.[10]

Experimental Protocol: KRT-232-109 Study

- Study Design: Open-label, multicenter, Phase 1b/2 study.[10][11]
- Patient Population: Patients with TP53-wild-type primary or secondary myelofibrosis with a suboptimal response to ruxolitinib.[10]
- Treatment: Navtemadlin added to ongoing ruxolitinib therapy. The recommended Phase 2
  dose (RP2D) of navtemadlin was determined to be 240 mg once daily on days 1-7 of a 28day cycle.[10]
- Primary Endpoints: Determine the RP2D of navtemadlin and SVR35 at week 24.[10]

Efficacy Results (at Week 24, n=19):

Efficacy Endpoint	Percentage of Patients
Spleen Volume Reduction ≥25%	42%[10]
Spleen Volume Reduction ≥35% (SVR35)	32%[10]
Total Symptom Score Reduction ≥50% (TSS50)	32%[10]

## Safety and Tolerability

The safety profile of **navtemadlin** has been characterized across multiple clinical trials.[1] The adverse events are generally predictable and manageable, consistent with the on-target mechanism of p53 activation in rapidly dividing normal tissues.[1]

## **Phase 1 Study in Advanced Solid Tumors (AMG 232)**

An initial Phase 1, first-in-human study evaluated AMG 232 (**navtemadlin**) in patients with TP53-wild-type advanced solid tumors or multiple myeloma.[12][13]

Experimental Protocol: Phase 1 Dose Escalation



- Study Design: Open-label, dose-escalation (n=39) and dose-expansion (n=68) Phase 1 study.[12][13]
- Patient Population: Patients with TP53-wild-type refractory solid tumors.[12][13]
- Treatment: Once-daily AMG 232 (doses ranging from 15 mg to 960 mg) for seven days every
   3 weeks.[12][13]
- Primary Objective: Assess safety and determine the maximum tolerated dose (MTD).[12][13]

#### Safety Findings:

The highest tolerable dose was determined to be 240 mg daily for 7 days every 3 weeks.[12] [13] Dose-limiting toxicities included thrombocytopenia and neutropenia.[12][13] The most common adverse events were typically mild to moderate and included:

- Diarrhea[12][13]
- Nausea[12][13]
- Vomiting[12][13]
- Fatigue[12][13]
- Decreased appetite[12][13]
- Anemia[12][13]

## Safety in the BOREAS Study

In the Phase 3 BOREAS study, the most common grade 3/4 treatment-emergent adverse events (TEAEs) were hematologic and gastrointestinal.



Grade 3/4 Treatment- Emergent Adverse Events	Navtemadlin	Best Available Therapy (BAT)
Hematologic		
Thrombocytopenia	37%[7]	21%[7]
Anemia	29%[7]	25%[7]
Neutropenia	24%[7]	12%[7]
Gastrointestinal		
Diarrhea	5%[7]	2%[7]
Nausea	3%[7]	0%[7]
Vomiting	2%[7]	0%[7]

Gastrointestinal events were predominantly observed during the first week of treatment and were manageable.[8] Importantly, mean platelet and hemoglobin levels remained stable throughout the course of the study.[7] The implementation of an intermittent dosing schedule has been crucial in establishing a therapeutic window that balances efficacy with tolerability.[1]

## **Future Directions**

Ongoing and planned clinical trials are exploring the utility of **navtemadlin** in combination with ruxolitinib in earlier lines of myelofibrosis therapy, such as in the Phase 3 POIESIS trial (NCT06479135) for JAK inhibitor-naïve patients with a suboptimal response.[1][14] Additionally, its potential is being investigated in other TP53-wild-type malignancies, including endometrial cancer and small cell lung cancer.[11][15][16]

## Conclusion

Initial studies have established **navtemadlin** as a potent and selective MDM2 inhibitor with a clear mechanism of action. In patients with relapsed or refractory myelofibrosis, **navtemadlin** has demonstrated clinically meaningful efficacy, improving spleen volume, symptom burden, and disease-related biomarkers. Its safety profile is well-characterized and considered manageable, with predictable on-target effects. These foundational data support the continued



development of **navtemadlin** as a promising new therapeutic agent for TP53-wild-type malignancies.

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